N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide
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Overview
Description
N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide typically involves the reaction of 3-(1,2,3-thiadiazol-4-yl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The compound’s thiadiazole ring is known to interact with nucleic acids, leading to the inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
1,2,4-Thiadiazole: Differing in the position of nitrogen atoms, but also exhibits antimicrobial properties.
1,2,5-Thiadiazole:
Uniqueness
N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide stands out due to its specific substitution pattern and the presence of the acetamide group, which can enhance its biological activity and solubility. This unique structure allows it to interact with different molecular targets compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C10H9N3OS |
---|---|
Molecular Weight |
219.27 g/mol |
IUPAC Name |
N-[3-(thiadiazol-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C10H9N3OS/c1-7(14)11-9-4-2-3-8(5-9)10-6-15-13-12-10/h2-6H,1H3,(H,11,14) |
InChI Key |
DYNZDIHBYIHONE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CSN=N2 |
Origin of Product |
United States |
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